REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1[CH3:8].ClC1C=CC(NC2N(C)C3C=CC(O[C:31]4C=CN=[C:33]([C:37](NC)=[O:38])[CH:32]=4)=CC=3N=2)=CC=1[N+]([O-])=O.C(N(C(C)C)CC)(C)C>CN1C(=O)CCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[CH3:8][C:7]1[CH:6]=[CH:5][C:4]([N+:9]([O-:11])=[O:10])=[CH:3][C:2]=1[C:33]1[CH:32]=[CH:31][O:38][CH:37]=1 |f:4.5.6.7.8|
|
Name
|
|
Quantity
|
421 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1C)[N+](=O)[O-]
|
Name
|
3-furan boronic acid
|
Quantity
|
452 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)NC1=NC2=C(N1C)C=CC(=C2)OC2=CC(=NC=C2)C(=O)NC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
162 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was sparged with Ar for 20 min
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
CUSTOM
|
Details
|
was then partitioned with water and EtOAc
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
the phases partitioned
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous portion was extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (9:1 hexanes-EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C=C1)[N+](=O)[O-])C1=COC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.57 mmol | |
AMOUNT: MASS | 319 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 78.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |